molecular formula C15H7F4N5S B11054218 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11054218
M. Wt: 365.3 g/mol
InChI Key: SMXFLDIBJDURCG-UHFFFAOYSA-N
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Description

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the formation of the triazolothiadiazole core through cyclization reactions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles and triazole derivatives, such as:

Uniqueness

What sets 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of fluorine and trifluoromethyl groups, which can enhance its pharmacokinetic properties and biological activity. These substituents can improve the compound’s stability, bioavailability, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C15H7F4N5S

Molecular Weight

365.3 g/mol

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F4N5S/c16-11-8(4-3-5-9(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)10-6-1-2-7-20-10/h1-7H

InChI Key

SMXFLDIBJDURCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)C(F)(F)F)F

Origin of Product

United States

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